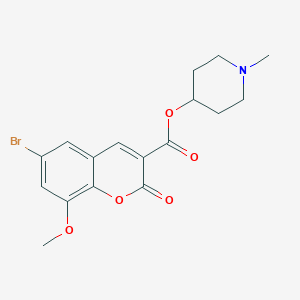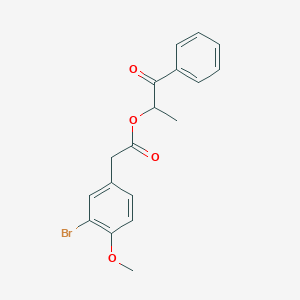
2-(3,4-dichlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and drug development. This compound is commonly referred to as DCOE-DBO, and it is a derivative of the naturally occurring compound, coumarin.
Wirkmechanismus
The mechanism of action of DCOE-DBO is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
DCOE-DBO has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DCOE-DBO is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which often have toxic side effects. However, one of the limitations of DCOE-DBO is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on DCOE-DBO. One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of the compound. In addition, further studies are needed to fully understand the mechanism of action of DCOE-DBO and to identify any potential side effects or toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DCOE-DBO as a potential cancer treatment.
Synthesemethoden
The synthesis of DCOE-DBO involves the reaction between 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid and 3,4-dichlorophenylacetyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
DCOE-DBO has been found to have potential applications in the field of medicine. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In addition, DCOE-DBO has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
2-(3,4-dichlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
Molekularformel |
C18H8Br2Cl2O5 |
Molekulargewicht |
535 g/mol |
IUPAC-Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C18H8Br2Cl2O5/c19-10-3-9-4-11(18(25)27-16(9)12(20)6-10)17(24)26-7-15(23)8-1-2-13(21)14(22)5-8/h1-6H,7H2 |
InChI-Schlüssel |
GYOBIVDWAGMBKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)




![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)